

# Relugolix vs. Leuprolide for Castration-Level Testosterone Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of androgen deprivation therapy (ADT) for advanced prostate cancer, the maintenance of castration-level testosterone is a critical benchmark for efficacy. This guide provides a detailed comparison of two prominent therapies: relugolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, and leuprolide acetate, an injectable GnRH agonist. The primary focus of this comparison is the data from the pivotal Phase 3 HERO study, which directly evaluated the performance of these two agents in maintaining castration.

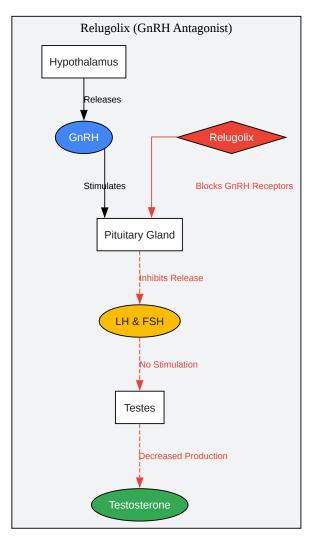
#### **Mechanism of Action: A Fundamental Difference**

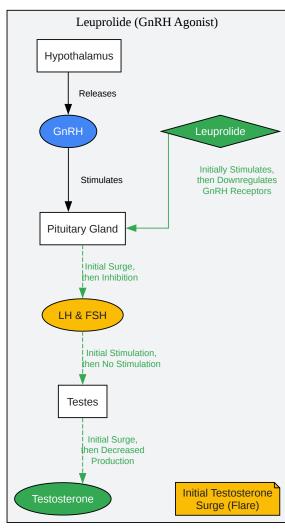
Relugolix and leuprolide employ distinct mechanisms to achieve testosterone suppression. Relugolix, as a GnRH antagonist, directly blocks GnRH receptors in the pituitary gland. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production by the testes.

In contrast, leuprolide is a GnRH agonist.[1][2] It initially stimulates the GnRH receptors, causing a temporary surge in LH, FSH, and consequently, testosterone, a phenomenon known as a "testosterone flare" or "clinical flare".[1][2][3][4] Continuous administration of leuprolide leads to the downregulation and desensitization of the pituitary GnRH receptors, which eventually suppresses LH and FSH release and reduces testosterone to castration levels, typically within 2-4 weeks.[1][3]

### **Signaling Pathway Comparison**







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Caption: Mechanism of action for Relugolix and Leuprolide.



### **Clinical Efficacy: The HERO Trial**

The HERO study was a multinational, randomized, open-label, Phase 3 trial that compared the efficacy and safety of oral relugolix to leuprolide injections in men with advanced prostate cancer.[5][6]

#### **Experimental Protocol: HERO Study**

- Study Design: A 48-week, global, pivotal Phase 3 trial with a 2:1 randomization.[6][7][8]
- Patient Population: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of ADT.[6][7][9] Patients had serum testosterone levels of ≥150 ng/dL at screening.[9]
- Treatment Arms:
  - Relugolix Arm (n=622): A single oral loading dose of 360 mg on day 1, followed by a 120 mg oral dose once daily.[5][6][10]
  - Leuprolide Arm (n=308): Intramuscular or subcutaneous injections of leuprolide acetate 3-month depot (22.5 mg, or 11.25 mg in Japan and Taiwan).[6][11]
- Primary Endpoint: Sustained castration rate, defined as achieving and maintaining serum testosterone suppression to castrate levels (< 50 ng/dL) from day 29 through 48 weeks.[6][7]</li>
   [8]
- Key Secondary Endpoints: Castration rates on day 4, profound castration (< 20 ng/dL) rates on days 4 and 15, PSA response rate at day 15, and FSH levels at week 25.[6][7][8]
   Testosterone recovery was assessed in a subset of 184 patients.[6][7]

#### **Experimental Workflow**





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Caption: Workflow of the Phase 3 HERO study.

## **Quantitative Data Comparison**

The HERO trial demonstrated the superiority of relugolix over leuprolide in several key efficacy measures.

**Table 1: Testosterone Suppression** 

Endpoint	Relugolix	Leuprolide	p-value
Sustained Castration Rate (through 48 weeks)	96.7%[5][6][11]	88.8%[5][6][11]	<0.0001 (for superiority)[6][11]
Castration Rate on Day 4	56.0%[9][11]	0%[9][11]	<0.0001[9]
Castration Rate on Day 15	98.7%[11]	12.0%[11]	<0.001[11]
Profound Castration Rate (<20 ng/dL) on Day 15	78.4%[11][12]	1.0%[11][12]	<0.001[11]
Median Time to Profound Castration (<20 ng/dL)	15 days[12]	29 days[12]	N/A



<u>Table 2: PSA Response and Testosterone Recovery</u>

Endpoint	Relugolix	Leuprolide	p-value
Confirmed PSA Response (>50% decrease) at Day 15	79.4%[11]	19.8%[11]	<0.001[11]
Testosterone Recovery to ≥280 ng/dL at 90 days	53.9%[10][13]	3.2%[10][13]	0.0017[10]
Median Time to Testosterone Recovery	86.0 days[10][13]	112.0 days[10][13]	N/A
Median Testosterone Levels 90 days Post- Treatment	270.76 ng/dL[6][7][14]	12.26 ng/dL[6][7][14]	N/A

#### **Castration Resistance-Free Survival**

An analysis of castration resistance-free survival (CRFS) was conducted as a secondary endpoint. In the metastatic disease cohort at 48 weeks, the CRFS rates were similar between the two groups: 74.3% for relugolix and 75.3% for leuprolide.[14][15][16] This suggests that while relugolix provides more rapid and sustained testosterone suppression, it did not significantly delay the onset of castration resistance compared to leuprolide within the 48-week study period.[5]

## **Safety Profile**

The overall safety and tolerability profiles were generally similar between the two treatment arms.[6] However, a prespecified analysis revealed a notable difference in major adverse cardiovascular events (MACE). The incidence of MACE was 54% lower in the relugolix group (2.9%) compared to the leuprolide group (6.2%).[5][6][7]

#### Conclusion



The Phase 3 HERO study provides robust evidence that oral relugolix is superior to leuprolide injections in achieving rapid, profound, and sustained testosterone suppression in men with advanced prostate cancer.[5][11] Relugolix demonstrated a significantly higher rate of maintaining castrate testosterone levels through 48 weeks.[11] Furthermore, relugolix was associated with a faster PSA response and a quicker recovery of testosterone levels after discontinuation of therapy.[7] A key safety advantage for relugolix was a lower risk of major adverse cardiovascular events.[5][11] While castration resistance-free survival was comparable between the two treatments over the 48-week period, the rapid onset of action and favorable cardiovascular safety profile position relugolix as a significant advancement in androgen deprivation therapy.[14]

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- To cite this document: BenchChem. [Relugolix vs. Leuprolide for Castration-Level Testosterone Suppression: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559322#relugolix-vs-leuprolide-castration-level-maintenance-study]

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